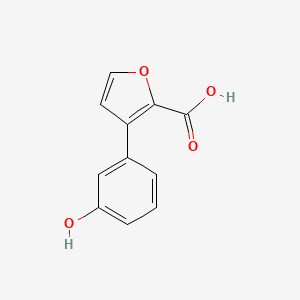
3-(3-hydroxyphenyl)-2-furancarboxylic Acid
Cat. No. B8294104
M. Wt: 204.18 g/mol
InChI Key: MSIWRJWJPYIUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07514452B2
Procedure details


A mixture of the compound of Reference Example 1 (1.5 g), 3-hydroxyphenylboronic acid pinacol cyclic ester (2.4 g), tetrakis(triphenylphosphine)palladium (0.8 g) and cesium carbonate (3.5 g) were heated at reflux in a mixed solvent of THF (20 ml) and water (10 ml) for 16 hours under an argon atmosphere. After cooling, toluene was added to the reaction solution, and extracted with a 5% aqueous sodium hydroxide solution. The aqueous layer was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer was successively washed with water and saturated brine, and the solvent was evaporated under reduced pressure, thereby giving 1.4 g of the desired compound (1.4 g).
[Compound]
Name
Example 1
Quantity
1.5 g
Type
reactant
Reaction Step One

[Compound]
Name
3-hydroxyphenylboronic acid pinacol cyclic ester
Quantity
2.4 g
Type
reactant
Reaction Step Two

Name
cesium carbonate
Quantity
3.5 g
Type
reactant
Reaction Step Three





Name
Identifiers


|
REACTION_CXSMILES
|
[C:1](=[O:4])([O-])[O-:2].[Cs+].[Cs+].[CH2:7]1[CH2:11][O:10][CH2:9][CH2:8]1.[OH2:12].[C:13]1(C)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[OH:12][C:13]1[CH:14]=[C:15]([C:8]2[CH:7]=[CH:11][O:10][C:9]=2[C:1]([OH:2])=[O:4])[CH:16]=[CH:17][CH:18]=1 |f:0.1.2,^1:23,25,44,63|
|
Inputs


Step One
[Compound]
|
Name
|
Example 1
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
3-hydroxyphenylboronic acid pinacol cyclic ester
|
|
Quantity
|
2.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
cesium carbonate
|
|
Quantity
|
3.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Six
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
were heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with a 5% aqueous sodium hydroxide solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was successively washed with water and saturated brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C=CC1)C1=C(OC=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
